molecular formula C10H13NO3 B8671295 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine

5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B8671295
M. Wt: 195.21 g/mol
InChI Key: WPGSNSJXDNFWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a unique structure with a dioxin ring fused to a benzene ring

Chemical Reactions Analysis

5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethanamine

InChI

InChI=1S/C10H13NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7,11H2

InChI Key

WPGSNSJXDNFWLM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC=C2OCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cleavage of the phthalimide group of the compound obtained in Step B is carried out in ethanol in the presence of an aqueous 98% hydrazine hydrate solution (2 eq. per 1.5 g of product). It is preferable to add the latter after 10 minutes' refluxing. When the reaction is complete, the alcohol is removed under reduced pressure. The dry residue is taken up in dichloromethane in the cold in order to precipitate the phthalic hydrazide that has formed. The latter may then be removed by filtration and the recovered and concentrated filtrate is washed several times to obtain the pule product by thin-layer chromatography.
Name
compound
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0 (± 1) mol
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reactant
Reaction Step One
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1.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-(2,3-dihydrobenzo[1,4]dioxin-5-yloxy)ethylazide (3.43 g, 0.016 mol) and triphenylphosphine (6.3 g, 0.023 mol) in tetrahydrofuran (50 ml) and water (2 ml) was allowed to stir for 18 hours at room temperature. The solvent was removed under vacuum. Chromatography (30% methanol-methylene chloride plus ammonium hydroxide) afford 1.93 g (62%) of product as a yellow oil. MS FAB m/e 196 (M+H)+
Name
2-(2,3-dihydrobenzo[1,4]dioxin-5-yloxy)ethylazide
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
62%

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